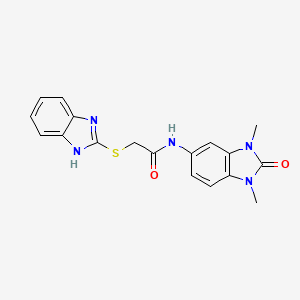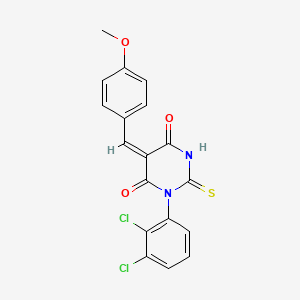![molecular formula C19H16F2N2 B5057128 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as FP-PA-NBOMe, is a novel psychoactive substance belonging to the NBOMe family. This compound has gained significant attention in recent years due to its potent hallucinogenic effects and potential therapeutic applications.
作用机制
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. The activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The administration of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to induce a range of physiological and psychological effects, including visual hallucinations, altered perception of time and space, and changes in mood and thought processes. The compound has also been shown to increase heart rate and blood pressure, as well as induce vasoconstriction.
实验室实验的优点和局限性
One advantage of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile for lab experiments is its high potency, which allows for the study of the 5-HT2A receptor at low concentrations. However, the compound's high potency also poses a risk for toxicity and adverse effects, making it challenging to conduct experiments safely.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, including the investigation of its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to understand the mechanism of action and physiological effects of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile, as well as its potential toxicity and long-term effects on human health. Finally, the development of safer and more effective analogs of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile may have significant implications for the treatment of mental health disorders.
合成方法
The synthesis of 2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile involves the reaction of 2-fluoro-4-(1-pyrrolidinyl)phenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 2-fluoro-4-(1-pyrrolidinyl)phenylboronic acid using a palladium catalyst. The final product is obtained after purification through column chromatography.
科学研究应用
2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. The compound has also been used in research to study the serotonin 2A receptor (5-HT2A), which is implicated in the pathophysiology of several psychiatric disorders.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-fluoro-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2/c20-17-6-3-14(4-7-17)16(13-22)11-15-5-8-18(12-19(15)21)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQDVTUVNJSLM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-methyl-2-phenyl-1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5057049.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057071.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)

![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)

![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)